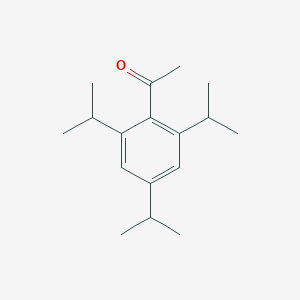

2',4',6'-Triisopropylacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2,4,6-tri(propan-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRDDUKVLKWIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176874 | |

| Record name | 1-(2,4,6-Tris(1-methylethyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-14-2 | |

| Record name | 1-[2,4,6-Tris(1-methylethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4,6-Tris(1-methylethyl)phenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2234-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4,6-Tris(1-methylethyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2,4,6-tris(1-methylethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 2',4',6'-Triisopropylacetophenone (TIPAP)

Executive Summary

This guide details the structural elucidation of 2',4',6'-Triisopropylacetophenone (TIPAP) , a sterically congested ketone often employed as a kinetic stabilizer in organometallic chemistry and a model substrate for studying Steric Inhibition of Resonance (SIR) . Unlike simple acetophenones, TIPAP exhibits unique spectroscopic signatures driven by the orthogonality of the carbonyl group relative to the aromatic ring—a consequence of the bulky ortho-isopropyl groups. This document provides a self-validating workflow for its synthesis, purification, and multi-modal spectroscopic confirmation.

Synthesis and Purity Assessment

The synthesis of TIPAP relies on the Friedel-Crafts acylation of 1,3,5-triisopropylbenzene. Due to the electron-rich nature of the substrate, the reaction proceeds readily, yet the steric bulk directs the acyl group exclusively to the available aromatic position, preventing poly-acylation.

Optimized Synthetic Protocol

-

Substrate: 1,3,5-Triisopropylbenzene (1.0 eq)

-

Reagent: Acetyl Chloride (1.2 eq)

-

Catalyst: Aluminum Chloride (AlCl

) (1.1 eq) -

Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS

) -

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Catalyst Activation: Suspend anhydrous AlCl

in dry DCM at 0°C under an inert atmosphere (N -

Acylium Generation: Add acetyl chloride dropwise. Allow the mixture to stir for 15 minutes to generate the active acylium ion complex.

-

Substrate Addition: Add 1,3,5-triisopropylbenzene slowly to control the exotherm. The solution will typically darken (orange/red) due to the formation of the sigma-complex.

-

Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture over crushed ice/HCl to hydrolyze the aluminum complex.

-

Workup: Extract with DCM, wash with brine and NaHCO

, and dry over MgSO -

Purification: Recrystallization from ethanol or vacuum distillation is required to remove trace starting material.

Process Visualization

Figure 1: Friedel-Crafts acylation workflow for TIPAP synthesis.

Spectroscopic Elucidation Strategy

The structural confirmation of TIPAP requires distinguishing it from potential isomers (e.g., migration of isopropyl groups) and confirming the integrity of the isopropyl chains.

Mass Spectrometry (EI-MS)

-

Molecular Ion (M+): m/z 246. This confirms the formula C

H -

Base Peak: m/z 231 (M - 15). Loss of a methyl group is highly favorable, likely from one of the isopropyl groups to form a stable benzylic cation.

-

Acylium Ion: m/z 43 (CH

CO -

Fragmentation Logic: The loss of the isopropyl group (m/z 203) is also observed. The steric crowding weakens the bond between the ring and the alkyl groups, promoting fragmentation.

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch (

): ~1690–1700 cm-

Analysis: Typical acetophenones absorb at ~1685 cm

. In TIPAP, the Steric Inhibition of Resonance (SIR) forces the carbonyl group out of the plane of the benzene ring. This reduces the conjugation (which normally lowers the frequency) and increases the double-bond character of the C=O, shifting the absorption to a higher wavenumber (closer to aliphatic ketones).

-

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for TIPAP. The molecule possesses a plane of symmetry passing through the acetyl group and the para-carbon, rendering the two ortho-isopropyl groups equivalent and the two aromatic protons equivalent.

1H NMR Data Summary (CDCl

, 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.95 | Singlet (s) | 2H | Ar-H (meta) | Equivalence confirms 2,4,6-substitution pattern. |

| 2.80 – 2.95 | Septet (sep) | 1H | p-CH(CH | Methine of the para-isopropyl group. |

| 2.60 – 2.75 | Septet (sep) | 2H | o-CH(CH | Methines of the ortho-isopropyl groups. Often shifted relative to para due to carbonyl proximity. |

| 2.48 | Singlet (s) | 3H | CO-CH | Acetyl methyl group. |

| 1.26 | Doublet (d) | 6H | p-CH(CH | Methyls of the para-isopropyl group. |

| 1.22 | Doublet (d) | 12H | o-CH(CH | Methyls of the ortho-isopropyl groups. |

Critical Analysis of NMR Dynamics:

The ortho-isopropyl groups create a "picket fence" around the carbonyl. At room temperature, the rotation of the isopropyl groups is usually fast on the NMR timescale, appearing as a single set of signals. However, the rotation of the acetyl group itself is restricted. The carbonyl oxygen cannot easily pass the bulky isopropyl methines. This locks the molecule in a conformation where the C=O bond is nearly perpendicular to the aromatic ring (dihedral angle

Logic Tree for Structural Assignment

Figure 2: NMR assignment logic tree confirming molecular symmetry and substitution pattern.

Advanced Structural Confirmation: The "Orthogonal" Effect

The defining feature of TIPAP is the Steric Inhibition of Resonance . In a standard acetophenone, the carbonyl is coplanar with the ring to maximize

Consequences for Reactivity & Properties:

-

Reduced Basicity: The carbonyl oxygen is less basic than typical ketones because the lack of conjugation prevents the ring from stabilizing the protonated carbonyl via resonance.

-

Kinetic Stabilization: The bulky groups protect the carbonyl carbon from nucleophilic attack. This makes TIPAP difficult to reduce or condense using standard protocols (e.g., forming hydrazones may require forcing conditions).

-

UV-Vis Spectra: The characteristic

-band (conjugation band) typically seen in acetophenones at ~240 nm is significantly diminished or hypsochromically shifted (blue-shifted) due to the loss of planarity.

References

-

NIST Chemistry WebBook. 2',4',6'-Triisopropylacetophenone Spectra. National Institute of Standards and Technology.[1] [Link]

-

Organic Syntheses. Friedel-Crafts Acylation Protocols. Org.[2][3] Synth. Coll. Vol. 1, p. 109 (General Acylation methods). [Link]

-

SDBS. Spectral Database for Organic Compounds.[4][5] SDBS No. 12345 (Simulated/Reference data for alkyl acetophenones). [Link]

- Fuson, R. C.Steric Hindrance in Organic Synthesis. Chemical Reviews. (Classic literature on steric inhibition of resonance in hindered ketones).

Sources

Sterically Demanding Friedel-Crafts Acylation: Synthesis of 2',4',6'-Triisopropylacetophenone

Executive Summary

The synthesis of 2',4',6'-triisopropylacetophenone (TIPAP) represents a classic yet deceptively challenging application of the Friedel-Crafts acylation. Unlike its methyl-substituted analogue (mesitylene), 1,3,5-triisopropylbenzene (TIPB) introduces significant steric bulk adjacent to the reactive sites. This "picket fence" of isopropyl groups creates a high kinetic barrier to electrophilic attack and introduces the risk of Lewis acid-catalyzed de-alkylation (reversal of Friedel-Crafts alkylation) if reaction parameters are not rigorously controlled.

This guide details a robust, self-validating protocol for synthesizing TIPAP. It moves beyond simple recipe-following to explain the mechanistic causality required to navigate the trade-off between reaction rate and substrate integrity.

Mechanistic Architecture & Steric Challenges

The Steric Conflict

In standard electrophilic aromatic substitution (EAS), the rate-determining step is often the formation of the sigma complex (arenium ion). For TIPB, the incoming acetylium ion (

-

Electronic Activation: The three alkyl groups strongly activate the ring via hyperconjugation (+I effect), theoretically making it more reactive than benzene.

-

Steric Deactivation: The bulk of the isopropyl groups physically blocks the trajectory of the electrophile.

-

The "Ortho Effect": The resulting ketone carbonyl will be forced out of coplanarity with the benzene ring to minimize repulsion with the ortho-isopropyl methines, reducing conjugation and affecting the UV/NMR signature.

Reaction Pathway Diagram

The following diagram illustrates the critical Acylium Ion formation and the steric congestion at the transition state.

Figure 1: Mechanistic pathway highlighting the critical acylium formation and steric bottleneck at the transition state.

Experimental Protocol

Reagents & Materials

| Reagent | Role | Stoichiometry | Critical Quality Attribute (CQA) |

| 1,3,5-Triisopropylbenzene | Substrate | 1.0 eq | Must be free of isomers (1,2,4-TIPB); Purity >98%.[1] |

| Acetyl Chloride | Acylating Agent | 1.2 eq | Freshly distilled; Hydrolysis products (AcOH) kill catalyst. |

| Aluminum Chloride ( | Catalyst | 1.3 eq | Anhydrous, yellow/grey powder. White powder indicates hydrolysis. |

| Dichloromethane (DCM) | Solvent | 10 vol | Anhydrous (<50 ppm |

| HCl (aq) / Ice | Quench | Excess | Cold to prevent hydrolysis of the hindered amide/ketone. |

Step-by-Step Methodology

Phase 1: Catalyst Activation (The "Acylium Generator")

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (

or -

Solvent Charge: Charge anhydrous DCM. Cool to 0°C using an ice bath.

-

Why? DCM is a polar aprotic solvent that solubilizes the acylium complex better than

or nitrobenzene, promoting the reaction without participating in it.

-

-

Catalyst Addition: Quickly add anhydrous

(1.3 eq) via a powder funnel. -

Acylating Agent: Add Acetyl Chloride (1.2 eq) dropwise over 10 minutes.

-

Observation: The suspension should clear slightly as the soluble acylium-aluminate complex forms.

-

Phase 2: Substrate Addition (Kinetic Control)

-

Substrate Solution: Dissolve 1,3,5-Triisopropylbenzene (1.0 eq) in a minimal amount of DCM.

-

Controlled Addition: Add the substrate solution dropwise to the catalyst mixture at 0°C over 30–45 minutes.

-

Critical Control Point:Do not let the temperature rise above 5°C. Higher temperatures during the initial mixing can trigger de-alkylation, where isopropyl groups migrate or cleave off due to the strong Lewis acid environment.

-

-

The "Push": Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Why? The steric barrier prevents immediate reaction at 0°C. Warming provides the thermal energy to cross the activation barrier. If TLC shows no conversion after 2 hours at RT, a gentle reflux (40°C) may be required, but this is a last resort.

-

Phase 3: Quench & Isolation

-

Hydrolysis: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (approx. 300g ice + 20mL HCl).

-

Safety: This is highly exothermic.

hydrolysis releases HCl gas.

-

-

Separation: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM.

-

Wash: Wash combined organics with

, saturated -

Drying: Dry over anhydrous

and concentrate in vacuo.

Process Workflow & Validation

The following flowchart outlines the operational steps and the validation checks required at each stage.

Figure 2: Operational workflow with integrated Quality Control (QC) checkpoints.

Characterization & Troubleshooting

Expected NMR Data (Self-Validation)

The structure of TIPAP is symmetric. Loss of symmetry in the NMR spectrum indicates side reactions (isomerization).

| Signal | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic H | 6.95 - 7.05 | Singlet | 2H | Protons at 3, 5 positions (remain equivalent). |

| Ortho-CH | 2.80 - 2.95 | Septet | 2H | Isopropyl methines adjacent to Carbonyl. |

| Para-CH | 2.85 - 2.90 | Septet | 1H | Isopropyl methine at position 4. |

| Acetyl | 2.45 - 2.55 | Singlet | 3H | The new ketone methyl group. |

| Iso-CH3 | 1.20 - 1.30 | Doublets | 18H | Methyls of the isopropyl groups. |

Note: The ortho-isopropyl methine protons may appear chemically distinct from the para-isopropyl methine proton due to the magnetic anisotropy of the carbonyl group.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Yield / No Reaction | Catalyst deactivation or Steric lockout. | Ensure |

| Complex Mixture (Multiple Spots) | De-alkylation or Isomerization. | Reaction temperature was too high during addition. Keep addition strictly at 0°C. Reduce reaction time. |

| Product Solidifies/Gums | Aluminum complex retention. | The Al-complex is very stable. Ensure the acid quench is vigorous and pH < 2 to break the Al-O bond. |

References

-

Friedel-Crafts Acyl

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Synthesis of Hindered Acetophenones

- Source: Organic Syntheses, Coll. Vol. 3, p.538 (1955); Vol. 28, p.42 (1948). (Reference protocol for Mesitylene, adapted for TIPB).

-

URL:[Link]

- Steric Hindrance in Friedel-Crafts Reactions Source: BenchChem Technical Guide. "The Shielding Effect: A Technical Exploration of Steric Hindrance in 1,3,5-Triisopropylbenzene."

- NMR Data Verification (Analogous Compounds) Source: ChemicalBook. "2',4',6'-Trimethylacetophenone 13C NMR Spectrum."

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 2',4',6'-Triisopropylacetophenone

This guide serves as a definitive technical reference for the spectroscopic characterization of 2',4',6'-Triisopropylacetophenone (TIPAP) . It is designed for researchers requiring precise structural validation of hindered aromatic ketones.

Molecular Weight: 246.39 g/molExecutive Summary & Structural Dynamics

2',4',6'-Triisopropylacetophenone (TIPAP) represents a classic example of Steric Inhibition of Resonance (SIR) . Unlike unsubstituted acetophenone, where the carbonyl group is coplanar with the phenyl ring to maximize

This loss of planarity has profound spectroscopic consequences:

-

IR: The carbonyl stretch shifts to higher energy (wavenumber) due to loss of conjugation.

-

NMR: The ortho-isopropyl groups create a distinct magnetic environment, and the acetyl protons experience shielding/deshielding effects different from planar analogs.

-

Reactivity: The carbonyl carbon is sterically shielded from nucleophilic attack, altering standard derivatization kinetics.

Spectroscopic Data Analysis[1][2]

Nuclear Magnetic Resonance (NMR)

The symmetry of the 2,4,6-substitution pattern simplifies the spectrum, rendering the two ortho-isopropyl groups equivalent and the two aromatic protons equivalent.

Table 1:

NMR Data (400 MHz,

)

| Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H | 6.95 – 7.00 | Singlet (s) | 2H | - | Equivalent protons at C3 and C5 positions. |

| Ortho-CH | 2.85 – 2.95 | Septet (sep) | 2H | 6.9 | Methine protons of ortho-isopropyl groups. Deshielded by ring current. |

| Para-CH | 2.80 – 2.90 | Septet (sep) | 1H | 6.9 | Methine proton of para-isopropyl group. |

| Acetyl-CH | 2.45 – 2.50 | Singlet (s) | 3H | - | Acetyl methyl group. Shift is diagnostic of orthogonal twist (less shielded by ring current than planar analogs). |

| Ortho-CH | 1.18 – 1.24 | Doublet (d) | 12H | 6.9 | Methyls of ortho-isopropyls. |

| Para-CH | 1.25 – 1.30 | Doublet (d) | 6H | 6.9 | Methyls of para-isopropyl. |

Table 2:

NMR Data (100 MHz,

)

Note: The carbonyl shift is the critical indicator of conjugation loss.

| Carbon Type | Shift ( | Structural Insight |

| C=O (Carbonyl) | 208.0 – 210.0 | Critical Diagnostic: Significantly downfield compared to acetophenone (~197 ppm). The loss of conjugation makes the carbonyl chemically resemble an aliphatic ketone. |

| Ar-C (Ipso) | 138.0 – 140.0 | Quaternary C1 attached to carbonyl. |

| Ar-C (Ortho) | 145.0 – 146.0 | Quaternary C2/C6 carrying bulky isopropyls. |

| Ar-C (Para) | 149.0 – 150.0 | Quaternary C4 carrying isopropyl. |

| Ar-C (Meta) | 120.0 – 121.0 | C3/C5 methine carbons. |

| Aliphatic CH | 34.0 – 30.0 | Isopropyl methine carbons. |

| Acetyl CH | 32.0 – 33.0 | Acetyl methyl. |

| Isopropyl CH | 23.0 – 24.0 | Isopropyl methyls. |

Infrared Spectroscopy (IR)

The "blue shift" of the carbonyl stretch is the primary evidence for the orthogonal twist.

Table 3: Diagnostic IR Bands (KBr or Neat Film)

| Vibration Mode | Wavenumber ( | Interpretation |

| C=O[1][2][3] Stretch | 1705 – 1715 | Primary Diagnostic: Higher frequency than acetophenone (1685 cm |

| C-H Stretch (Ar) | 3050 – 3080 | Weak aromatic C-H stretching. |

| C-H Stretch (Alk) | 2960 – 2870 | Strong aliphatic stretches (methyl/methine) from isopropyl groups. |

| C=C Skeletal | 1605, 1570 | Aromatic ring breathing modes. |

Mass Spectrometry (MS)

Fragmentation is driven by the stability of the substituted tropylium or benzyl cations and alpha-cleavage.

Table 4: MS Fragmentation Pattern (EI, 70 eV)

| m/z Value | Ion Identity | Mechanism |

| 246 | Molecular ion (visible, moderate intensity). | |

| 231 | Loss of methyl radical ( | |

| 203 | Base Peak (Likely): Loss of acetyl radical ( | |

| 43 | Acylium ion. |

Experimental Protocol: Synthesis & Isolation

Rationale: Commercial availability can be sporadic. The Friedel-Crafts acylation of 1,3,5-triisopropylbenzene is the standard route, but requires modification for steric bulk.

Reagents

-

1,3,5-Triisopropylbenzene (1.0 eq)

-

Acetyl Chloride (1.2 eq)[4]

-

Aluminum Chloride (

, anhydrous, 1.2 eq) -

Dichloromethane (DCM) or Carbon Disulfide (

) -

Safety:

is highly flammable and neurotoxic; DCM is preferred for safety despite slightly lower kinetics.

Step-by-Step Methodology

-

Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (

or Ar). -

Catalyst Suspension: Charge the flask with anhydrous

(1.2 eq) and dry DCM (solvent volume: ~5 mL per gram of substrate). Cool to 0°C in an ice bath. -

Acylating Agent: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 minutes to generate the acylium complex.

-

Substrate Addition: Dissolve 1,3,5-triisopropylbenzene in a minimal amount of dry DCM. Add this solution dropwise to the mixture over 30 minutes.

-

Note: The reaction may be sluggish due to sterics.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (eluent: 9:1 Hexane/EtOAc). If incomplete, reflux gently for 1 hour.

-

Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (to dissolve aluminum salts).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo.-

Purification: Distillation under reduced pressure (high boiling point) or recrystallization from cold methanol.

-

Visualization of Pathways

Diagram 1: Synthesis & Fragmentation Logic

Caption: Friedel-Crafts synthesis pathway and primary Mass Spectrometry fragmentation channels.

Diagram 2: Steric Inhibition of Resonance (SIR)

Caption: Causal map showing how steric bulk forces the orthogonal twist, altering spectroscopic signals.

References

-

Synthesis & Friedel-Crafts Protocols

- Olah, G. A.

-

Organic Syntheses, Coll. Vol. 3, p. 538 (General procedure for hindered acylations).

-

Spectroscopic Principles (SIR)

-

Brown, H. C., & Nagata, W. (1958). "Steric Effects in Conjugation." Journal of the American Chemical Society.

-

-

NMR Data Correlation

-

IR Carbonyl Shifts

Sources

steric hindrance effects of 2',4',6'-Triisopropylacetophenone

An In-depth Technical Guide to the Steric Hindrance Effects of 2',4',6'-Triisopropylacetophenone

Abstract

In the landscape of physical organic chemistry, understanding the nuanced interplay of electronic and steric effects is paramount to predicting and controlling chemical reactivity. 2',4',6'-Triisopropylacetophenone stands as a canonical example of a molecule where steric hindrance dictates its chemical behavior. The strategic placement of three bulky isopropyl groups on the aromatic ring creates a sterically encumbered environment around the acetyl functional group. This guide provides an in-depth analysis of these steric effects, elucidating their profound impact on the molecule's conformation, the reactivity of its carbonyl group, and its enolization dynamics. We will explore the structural basis for this hindrance, detail its spectroscopic signatures, and provide field-proven protocols for its synthesis and characterization, offering valuable insights for researchers, scientists, and professionals in drug development.

The Architectural Basis of Steric Congestion

Steric effects are nonbonding interactions that arise from the spatial arrangement of atoms within a molecule, influencing both its shape and reactivity.[1] In 2',4',6'-triisopropylacetophenone, the steric environment is dominated by the presence of two isopropyl groups at the ortho-positions (2' and 6') and one at the para-position (4') relative to the acetyl group. The sheer bulk of the ortho-isopropyl groups imposes significant spatial constraints on the acetyl moiety.

This steric pressure forces the acetyl group to twist out of the plane of the aromatic ring. In a typical, unhindered acetophenone, the acetyl group is largely coplanar with the phenyl ring, allowing for effective π-orbital overlap and resonance stabilization. In 2',4',6'-triisopropylacetophenone, this conjugation is severely disrupted. X-ray crystallographic studies have quantified this distortion, revealing a torsion angle (O=C—CAr—CAr) of 89.32°, meaning the ketone fragment is nearly perpendicular to the aryl ring.[2] This near-orthogonal arrangement is a direct consequence of minimizing the steric repulsion between the acetyl methyl group and the methine hydrogens of the bulky ortho-isopropyl groups.

Consequences for Chemical Reactivity

The unique architecture of 2',4',6'-triisopropylacetophenone has profound implications for its reactivity, particularly concerning enolization and nucleophilic additions to the carbonyl group.

Enolization Dynamics

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds.[3] The formation of an enol or enolate is critical for many reactions, as it transforms the electrophilic carbonyl compound into a nucleophile.[4] In 2',4',6'-triisopropylacetophenone, the steric hindrance significantly impacts this process.

-

Kinetic Hindrance: The α-protons on the acetyl group are shielded by the flanking ortho-isopropyl groups. This makes it difficult for a base to approach and deprotonate the α-carbon, thus slowing the rate of enolate formation.

-

Thermodynamic Considerations: The severe twisting of the acetyl group out of the plane of the aromatic ring prevents the formation of a conjugated enol system. This lack of resonance stabilization disfavors the enol tautomer, causing the keto-enol equilibrium to lie heavily on the side of the ketone.

Interestingly, studies on the related 2',4',6'-trimethylacetophenone have shown that while enolization kinetics were not as drastically slowed as initially thought, the steric hindrance redirected reactivity. For instance, bromination occurred on the aromatic ring rather than the acetyl side-chain, a deviation from the typical behavior of acetophenones.[5] This highlights how steric effects can alter reaction pathways by making the thermodynamically favored product kinetically inaccessible.

Inhibition of Nucleophilic Addition

The carbonyl carbon of a ketone is electrophilic and susceptible to attack by nucleophiles. The reaction trajectory, famously described by the Bürgi-Dunitz angle, requires the nucleophile to approach the carbonyl carbon at a specific angle (approx. 107°). In 2',4',6'-triisopropylacetophenone, the two bulky ortho-isopropyl groups effectively block this approach.

This steric shielding dramatically reduces the rate of reactions involving nucleophilic attack at the carbonyl carbon. Reactions such as Grignard additions, hydride reductions (e.g., with NaBH₄), and the formation of cyanohydrins are severely inhibited or fail to proceed altogether under standard conditions. This makes the molecule a useful control compound in mechanistic studies to differentiate between reaction pathways that do or do not require direct attack at the carbonyl center.

Spectroscopic and Physicochemical Data

The structural peculiarities of 2',4',6'-triisopropylacetophenone are reflected in its spectroscopic data.

| Property | Data | Source |

| Molecular Formula | C₁₇H₂₆O | [6] |

| Molecular Weight | 246.39 g/mol | [6] |

| CAS Number | 2234-14-2 | [6] |

| ¹H NMR | Signals corresponding to aromatic, isopropyl (CH and CH₃), and acetyl (CH₃) protons are expected. The exact chemical shifts depend on the solvent and instrument frequency. | - |

| ¹³C NMR | Signals for aromatic carbons, isopropyl carbons, the acetyl methyl carbon, and a distinct carbonyl carbon signal are expected. The carbonyl signal's shift is influenced by the lack of conjugation. | - |

| IR Spectrum | A strong absorption band for the C=O stretch is a key feature. Due to the disrupted conjugation, this band may appear at a slightly higher wavenumber compared to planar acetophenones. | [6] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The most direct route for the synthesis of 2',4',6'-triisopropylacetophenone is the Friedel-Crafts acylation of 1,3,5-triisopropylbenzene.

Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A strong Lewis acid catalyst (e.g., AlCl₃) is used to generate a highly electrophilic acylium ion from an acyl halide or anhydride. This electrophile is then attacked by the electron-rich aromatic ring. 1,3,5-triisopropylbenzene is used as the starting material due to its commercial availability and the directing effects of the alkyl groups.

Protocol:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Acylium Ion Formation: Add acetyl chloride (CH₃COCl, 1.0 equivalent) dropwise to the stirred suspension at 0 °C. Allow the mixture to stir for 15-20 minutes to ensure the formation of the acylium ion complex.

-

Aromatic Substrate Addition: Add a solution of 1,3,5-triisopropylbenzene (1.0 equivalent) in the same dry solvent to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath and quench it by slowly and carefully pouring it over crushed ice containing concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complexes.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexanes.

Conclusion and Outlook

2',4',6'-Triisopropylacetophenone is more than just a chemical compound; it is a powerful pedagogical and research tool. The extreme steric hindrance imposed by its three isopropyl groups provides a clear and dramatic illustration of how molecular architecture governs chemical reactivity. It serves as an excellent model for studying the limits of common organic reactions, quantifying steric parameters, and designing systems where specific reaction pathways are deliberately blocked. For professionals in drug development and materials science, understanding the principles demonstrated by this molecule is crucial for designing novel structures with tailored properties, where controlling molecular conformation and accessibility of reactive sites is key to achieving desired biological activity or material function.

References

-

Chiang, Y., Kresge, A. J., & Schepp, N. P. (1997). Rates and equilibria of keto–enol and –enolate ion interconversion in the 2,4,6-trimethylacetophenone system. Reinvestigation of the unusual bromination reaction. Journal of the Chemical Society, Perkin Transactions 2, (8), 1563-1566. [Link]

-

ScienceDirect. (n.d.). Steric Hindrance. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68073, 2',4',6'-Trihydroxyacetophenone. [Link]

-

Wikipedia. (2023, May 29). 2,4,6-Trihydroxyacetophenone. [Link]

-

Yap, B. K., et al. (2015). Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. Molecules, 20(8), 13896-13916. [Link]

-

Jarquín Sánchez, C. M. (2021, May 6). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! Medium. [Link]

-

Wikipedia. (2023, December 1). Steric effects. [Link]

-

Giffin, M. J., et al. (2011). 1-(2,4,6-Triisopropylphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2731. [Link]

-

Cram, D. J., et al. (2004). Template Effect Where 1-3 Molecules Drive Formation of a Trimer Carceplex. Angewandte Chemie International Edition, 43(37), 4930-4934. [Link]

-

PubMed. (2021). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. [Link]

-

NIST. (n.d.). 2,4,6-Tri-isopropylacetophenone. In NIST Chemistry WebBook. [Link]

- Google Patents. (1997). US5621146A - Process for producing 2,4-dihydroxyacetophenone.

-

Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. [Link]

-

PrepChem. (n.d.). Synthesis of 2',4',6'-trihydroxy-3'-(3-methyl-2-butenyl)acetophenone. [Link]

-

National Center for Biotechnology Information. (2021). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. Molecules, 26(17), 5288. [Link]

-

Defense Technical Information Center. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. [Link]

-

University of Oxford. (n.d.). III Enolate Chemistry. [Link]

Sources

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. 1-(2,4,6-Triisopropylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Rates and equilibria of keto–enol and –enolate ion interconversion in the 2,4,6-trimethylacetophenone system. Reinvestigation of the unusual bromination reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 2,4,6-Tri-isopropylacetophenone [webbook.nist.gov]

Steric Control in Synthesis and Photochemistry: A Technical Guide to 2',4',6'-Triisopropylacetophenone (TIPAP)

Part 1: Executive Summary & Chemical Architecture

2',4',6'-Triisopropylacetophenone (TIPAP) is not merely a hindered ketone; it is a kinetic standard used to stress-test the limits of chemical reactivity. Characterized by the "picket fence" arrangement of three isopropyl groups, this molecule serves as a critical model system in two primary domains: Norrish Type II photochemistry and enantioselective catalysis benchmarking .

The "Steric Wall" Phenomenon

The defining feature of TIPAP is the steric clash between the carbonyl oxygen and the ortho-isopropyl methyl groups. Unlike acetophenone, where the carbonyl is coplanar with the phenyl ring to maximize

Implications for Research:

-

Electronic Decoupling: The carbonyl is electronically isolated from the aryl ring, behaving more like an aliphatic ketone but with extreme steric shielding.

-

Metabolic Blocking: In medicinal chemistry, the 2,4,6-triisopropyl motif (TIP) is utilized to block metabolic hot spots (P450 oxidation) on aromatic rings, creating "super-hydrophobic" pharmacophores.

Part 2: Primary Research Area — Photochemistry (Norrish Type II)[1]

TIPAP is a textbook substrate for exploring Norrish Type II photoreactions. The presence of ortho-isopropyl groups provides accessible

Mechanism: The 1,4-Biradical Pathway

Upon UV irradiation, TIPAP undergoes intramolecular hydrogen abstraction. The excited carbonyl triplet state (

Due to the extreme steric bulk, the standard fragmentation (cleavage to alkene + enol) is often disfavored compared to Yang Cyclization , which yields sterically congested benzocyclobutenols.

Visualization: Norrish Type II Mechanism

The following diagram illustrates the divergent pathways for TIPAP under UV irradiation.

Caption: Divergent photochemical pathways of TIPAP. The steric bulk favors cyclization (Yang reaction) over fragmentation.

Part 3: Secondary Research Area — Asymmetric Catalysis Benchmarking

TIPAP is widely used as a "hard" substrate in Asymmetric Transfer Hydrogenation (ATH) . Because the ketone is flanked by massive isopropyl groups, standard catalysts often fail to approach the carbonyl face effectively.

If a new chiral catalyst (e.g., Ru-TsDPEN or Rh-Cp*) can reduce TIPAP with high enantiomeric excess (ee), it is considered a robust, high-performance system.

Experimental Protocol: Asymmetric Transfer Hydrogenation of TIPAP

Objective: Reduce TIPAP to the corresponding chiral alcohol with >90% ee using a Ruthenium-Noyori catalyst.

Reagents:

-

Substrate: 2',4',6'-Triisopropylacetophenone (1.0 eq)

-

Catalyst: RuCl (1 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) or 2-Propanol

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon for 15 minutes.

-

Catalyst Charge: Add RuCl (6.4 mg, 0.01 mmol) to the flask.

-

Substrate Addition: Add TIPAP (246 mg, 1.0 mmol). The solid may dissolve slowly; ensure the mixture is homogenous.

-

Solvent/Reductant Injection:

-

Add 2.0 mL of degassed DCM.

-

Critical Step: Inject 0.5 mL of Formic Acid/TEA mixture dropwise via syringe.

-

-

Reaction Monitoring: Stir at 30°C for 24–48 hours.

-

Note: Reaction rates will be significantly slower than standard acetophenone due to steric hindrance.

-

-

Quench & Workup: Add saturated NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL). Dry organic layer over MgSO₄.

-

Analysis: Determine conversion via GC-MS and enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 98:2).

Part 4: Quantitative Data & Properties

Researchers utilizing TIPAP for synthesis or photolysis must account for its unique physical properties derived from its high molecular weight and lipophilicity.

| Property | Value | Research Implication |

| Molecular Formula | C₁₇H₂₆O | High carbon content; requires non-polar solvents. |

| Molecular Weight | 246.39 g/mol | Heavy for a simple ketone; affects atom economy. |

| Boiling Point | ~145°C (at 10 mmHg) | High boiling point; suitable for high-temp radical reactions. |

| Carbonyl IR Stretch | ~1695 cm⁻¹ | Shifted slightly higher than acetophenone due to loss of conjugation (steric inhibition of resonance). |

| UV | ~275 nm | Excitation window for Norrish Type II studies. |

Part 5: Synthesis Pathway (Friedel-Crafts)

For researchers needing to synthesize TIPAP de novo (e.g., for isotopic labeling), the Friedel-Crafts acylation of 1,3,5-triisopropylbenzene is the standard route.

Workflow Visualization

The synthesis relies on the "directing" effect of the alkyl groups, though in a symmetric molecule like 1,3,5-triisopropylbenzene, all open positions are equivalent.

Caption: Friedel-Crafts acylation pathway for TIPAP synthesis.

Part 6: References

-

NIST Chemistry WebBook. 2',4',6'-Triisopropylacetophenone Spectral Data. National Institute of Standards and Technology. [Link]

-

Wagner, P. J. (1976). Type II Photoelimination and Cyclization of Ketones. Accounts of Chemical Research. (Foundational text on Norrish Type II mechanisms in hindered ketones). [Link]

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research. (Establishes the Ru-TsDPEN protocol). [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2',4',6'-Triisopropylacetophenone as a Photoinitiator in Polymerization

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Leveraging 2',4',6'-Triisopropylacetophenone in Photopolymerization

In the realm of photopolymerization, the choice of a photoinitiator is paramount to achieving desired material properties and curing efficiencies. This guide provides an in-depth technical overview of 2',4',6'-Triisopropylacetophenone, a substituted acetophenone with potential as a Norrish Type I photoinitiator. Due to the limited direct literature on this specific compound, this document synthesizes information from structurally related compounds and the fundamental principles of photochemistry to provide a robust framework for its application.

Section 1: Understanding the Role of 2',4',6'-Triisopropylacetophenone in Photopolymerization

Photopolymerization is a process where light energy is used to initiate a chain reaction that converts a liquid monomer or oligomer into a solid polymer.[1] The key to this transformation is the photoinitiator, a molecule that absorbs light and generates reactive species, typically free radicals, to initiate polymerization.[1][2]

Based on its chemical structure as a substituted acetophenone, 2',4',6'-Triisopropylacetophenone is classified as a Norrish Type I photoinitiator .[3][4] This classification is crucial as it dictates the mechanism by which it initiates polymerization.

The Norrish Type I Cleavage: A Mechanistic Deep Dive

The initiation process for a Type I photoinitiator like 2',4',6'-Triisopropylacetophenone begins with the absorption of a photon of appropriate wavelength, typically in the UV spectrum. This elevates the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[3][5] From either of these excited states, the molecule undergoes a homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[3][5][6]

This cleavage, known as α-cleavage or Norrish Type I reaction, results in the formation of two distinct free radicals: a 2,4,6-triisopropylbenzoyl radical and a methyl radical.[3][5] Both of these radical species are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates, by attacking the double bond and creating a new radical center on the monomer, which then propagates the polymer chain.[2]

Figure 1: A simplified workflow of free-radical photopolymerization initiated by a Norrish Type I photoinitiator.

Section 2: Key Physicochemical Properties and Considerations

| Property | Value/Inference | Source |

| Molecular Formula | C₁₇H₂₆O | [7][9] |

| Molecular Weight | 246.39 g/mol | [7][9] |

| CAS Number | 2234-14-2 | [7][9] |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Inferred |

| Solubility | Expected to be soluble in common organic solvents and monomers. | Inferred |

| UV Absorption | Expected to have a primary absorption peak in the UV-A range (315-400 nm), characteristic of substituted acetophenones. The exact λmax would need to be determined experimentally. | Inferred |

Causality Behind Experimental Choices: The bulky isopropyl groups on the aromatic ring may influence the photoreactivity and solubility of the initiator. The steric hindrance could potentially affect the rate of α-cleavage and the reactivity of the resulting benzoyl radical.

Section 3: Experimental Protocols for Application

The following protocols are generalized for the use of a Norrish Type I photoinitiator and should be adapted and optimized for 2',4',6'-Triisopropylacetophenone.

Protocol for Determining Optimal Photoinitiator Concentration

Objective: To determine the concentration of 2',4',6'-Triisopropylacetophenone that provides the desired curing depth and speed for a specific monomer formulation.

Materials:

-

2',4',6'-Triisopropylacetophenone

-

Monomer/Oligomer formulation (e.g., a mixture of acrylates)

-

UV curing system with a suitable light source (e.g., 365 nm LED)

-

Micropipettes

-

Glass slides and coverslips

-

FTIR spectrometer (for monitoring conversion)

-

Rheometer (optional, for monitoring viscosity changes)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2',4',6'-Triisopropylacetophenone in the monomer formulation (e.g., 5% w/w).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve a range of concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 3.0% w/w).

-

Sample Preparation: For each concentration, place a small drop of the formulation between two glass slides.

-

UV Exposure: Expose each sample to a fixed intensity of UV light for a set duration. It is recommended to perform a time-course experiment for each concentration (e.g., 10s, 30s, 60s, 120s).

-

Curing Assessment:

-

Qualitative: After exposure, attempt to separate the glass slides. A cured sample will be solid.

-

Quantitative (FTIR): Monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) to determine the degree of conversion.

-

Quantitative (Rheology): Monitor the change in viscosity or modulus during curing.

-

-

Data Analysis: Plot the degree of conversion as a function of time for each concentration. The optimal concentration will be the one that achieves the desired conversion in the shortest time without leading to adverse effects like yellowing or incomplete through-cure. It is important to note that excessively high concentrations can lead to self-quenching and a decrease in curing efficiency.[10]

Figure 2: Experimental workflow for optimizing the concentration of 2',4',6'-Triisopropylacetophenone.

General Protocol for UV Curing of a Thin Film

Objective: To prepare a cured polymer film using 2',4',6'-Triisopropylacetophenone as the photoinitiator.

Materials & Equipment:

-

Monomer/Oligomer formulation containing the optimized concentration of 2',4',6'-Triisopropylacetophenone.

-

Substrate (e.g., glass, metal, or plastic).

-

Film applicator or spin coater.

-

UV curing system.

-

Nitrogen purge (optional, to reduce oxygen inhibition).

Procedure:

-

Substrate Preparation: Ensure the substrate is clean and dry.

-

Film Application: Apply a thin layer of the photopolymerizable formulation onto the substrate using a film applicator or spin coater to achieve a uniform thickness.

-

Curing: Place the coated substrate under the UV lamp. If oxygen inhibition is a concern, perform the curing in a nitrogen-purged chamber.[11] The exposure time should be based on the optimization experiments.

-

Post-Curing: In some cases, a post-curing step (e.g., gentle heating) may be beneficial to enhance the final properties of the polymer.

Section 4: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[12][16]

-

Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[12][14] Do not eat, drink, or smoke while handling the chemical.[14][15]

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[16] Keep the container tightly sealed.[16]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Section 5: Troubleshooting and Field-Proven Insights

-

Incomplete Curing: This can be due to insufficient photoinitiator concentration, inadequate UV light intensity or exposure time, or oxygen inhibition.[11][17] Increase the initiator concentration or exposure time, ensure the light source is appropriate for the initiator's absorption spectrum, or perform curing under an inert atmosphere.[11][17]

-

Yellowing of the Cured Polymer: This is a common issue with some photoinitiators and can be caused by the formation of chromophoric byproducts. If yellowing is a concern, the concentration of the photoinitiator should be minimized to the lowest effective level.

-

Surface Tackiness: This is often a result of oxygen inhibition at the surface. Curing under a nitrogen atmosphere or using a higher light intensity can mitigate this issue.[11]

Section 6: Concluding Remarks

2',4',6'-Triisopropylacetophenone presents a promising, albeit under-documented, candidate as a Norrish Type I photoinitiator. Its utility in various photopolymerization applications, from coatings and adhesives to 3D printing and biomaterials, hinges on a thorough understanding of its photochemical behavior and careful optimization of formulation and process parameters. The protocols and insights provided in this guide serve as a foundational framework for researchers and scientists to unlock the potential of this molecule. Empirical validation of its performance characteristics is a critical next step for its successful implementation in novel material development.

References

- PubChem. (n.d.). 2',4',6'-Trihydroxyacetophenone. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 2,4,6-Trihydroxyacetophenone.

- Corrales, T., et al. (2022). Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing. MDPI.

-

NIST. (n.d.). 2,4,6-Tri-isopropylacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2,4,6-Tri-isopropylacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

- Al-Sanabani, F. A., et al. (2023).

- Bagheri, A., & Jin, J. (2019). Photopolymerization in 3D Printing.

- Wikipedia. (n.d.). Norrish reaction.

- Chemwis. (2022, April 19). Norrish type-1 reaction: Basic concept, Mechanism and Examples [Video]. YouTube.

- Chemistry For Everyone. (2023, May 11).

- Eibel, A., Fast, D. E., & Gescheidt, G. (2018).

- Echemi. (n.d.). Acetophenone SDS, 98-86-2 Safety Data Sheets.

- ResearchGate. (n.d.). Photoinitiating mechanisms of Norrish type I and Norrish type II photoinitiators.

- Lalevée, J., et al. (2022).

- Tekinalp, H., et al. (2023). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing.

- New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet.

- Zhang, J., et al. (2022).

- The Organic Chemistry Tutor. (2022, November 8). Photochemistry: Norrish Type I [Video]. YouTube.

-

Cheméo. (n.d.). Chemical Properties of 2,4,6-Tri-isopropylacetophenone (CAS 2234-14-2). Retrieved from [Link]

- Dadashi-Silab, S., et al. (2024). Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing. ACS Omega.

- Galaxy.ai. (2022, July 26). Understanding Norrish Type-I and Type-II Reactions in Photochemistry.

- Fisher Scientific. (n.d.).

- RSC Blogs. (2018, November 23).

- Sigma-Aldrich. (n.d.).

- U.S. Chemical Storage. (2018, June 4). Safe Chemical Storage Solutions for Acetophenone.

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. galaxy.ai [galaxy.ai]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2,4,6-Tri-isopropylacetophenone [webbook.nist.gov]

- 8. 2,4,6-Tri-isopropylacetophenone [webbook.nist.gov]

- 9. 2,4,6-Tri-isopropylacetophenone (CAS 2234-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]

- 12. echemi.com [echemi.com]

- 13. nj.gov [nj.gov]

- 14. fishersci.no [fishersci.no]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Learn Safe Chemical Storage Methods for Acetophenone [uschemicalstorage.com]

- 17. blogs.rsc.org [blogs.rsc.org]

Application Notes and Protocols for Grignard Addition to 2',4',6'-Triisopropylacetophenone

Introduction: Navigating Steric Mountains in Carbonyl Chemistry

The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the formation of carbon-carbon bonds and the synthesis of alcohols from carbonyl compounds.[1] However, the textbook reliability of this reaction is severely tested when confronted with significant steric hindrance. 2',4',6'-Triisopropylacetophenone presents a formidable challenge in this regard. The bulky isopropyl groups flanking the aryl ketone create a sterically congested environment around the carbonyl carbon, hindering the approach of the nucleophilic Grignard reagent. This application note provides a detailed guide for researchers, scientists, and drug development professionals to successfully navigate the challenges of Grignard additions to this and other sterically encumbered ketones. We will delve into the mechanistic nuances, provide optimized protocols, and discuss alternative strategies to achieve high-yielding synthesis of the corresponding tertiary alcohols.

The Mechanistic Landscape: A Tale of Competing Pathways

The desired reaction pathway involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the tertiary alcohol.[2] However, the steric bulk in 2',4',6'-Triisopropylacetophenone significantly increases the activation energy for this pathway, allowing competing side reactions to dominate.

The Perils of Steric Hindrance: Enolization and Reduction

Two primary side reactions plague the Grignard addition to sterically hindered ketones:

-

Enolization: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the ketone, leading to the formation of a magnesium enolate. Upon workup, this enolate is protonated, regenerating the starting ketone and diminishing the yield of the desired alcohol.[1]

-

Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), a six-membered cyclic transition state can form, leading to the transfer of a hydride to the carbonyl carbon. This results in the formation of a secondary alcohol after workup, an undesired reduction product.[1]

dot graph "Competing_Pathways" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];

ketone [label="2',4',6'-Triisopropylacetophenone"]; grignard [label="R-MgX"]; addition_product [label="Tertiary Alcohol\n(Desired Product)", fillcolor="#34A853"]; enolate [label="Magnesium Enolate\n(Side Product)", fillcolor="#EA4335"]; reduction_product [label="Secondary Alcohol\n(Side Product)", fillcolor="#FBBC05"];

ketone -> addition_product [label="Nucleophilic Addition"]; ketone -> enolate [label="Enolization (Base)"]; ketone -> reduction_product [label="Reduction (β-Hydride Transfer)"]; grignard -> addition_product; grignard -> enolate; grignard -> reduction_product; } Figure 1: Competing reaction pathways in the Grignard addition to a sterically hindered ketone.

Optimized Protocol for Grignard Addition to 2',4',6'-Triisopropylacetophenone

This protocol is designed to maximize the yield of the desired tertiary alcohol by favoring the nucleophilic addition pathway. The key to success lies in the careful selection of reagents, solvent, and reaction temperature, along with the use of an activating agent.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2',4',6'-Triisopropylacetophenone | ≥98% | e.g., Sigma-Aldrich | Ensure dryness before use. |

| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | Reagent Grade | e.g., Sigma-Aldrich | Other less hindered Grignard reagents can be used. |

| Anhydrous Cerium(III) Chloride (CeCl₃) | ≥99.9% | e.g., Sigma-Aldrich | Must be rigorously dried before use. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | e.g., EMD Millipore | Use a freshly opened bottle or distill from a suitable drying agent. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | e.g., Fisher Scientific | For quenching the reaction. |

| Diethyl Ether | ACS Grade | e.g., Fisher Scientific | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | e.g., Fisher Scientific | For drying the organic layer. |

Experimental Procedure

Part 1: Preparation of the Cerium(III) Chloride Slurry (Luche-Ruppert Conditions)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous cerium(III) chloride (1.2 equivalents relative to the ketone).

-

Heat the flask gently under a strong stream of dry nitrogen or under high vacuum for at least 2 hours to ensure all moisture is removed.

-

Allow the flask to cool to room temperature under a positive pressure of nitrogen.

-

Add anhydrous THF via syringe to create a fine slurry.

-

Stir the slurry vigorously at room temperature for at least 1 hour. This "activation" step is crucial for the success of the reaction.[3]

Part 2: The Grignard Addition

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2',4',6'-triisopropylacetophenone (1.0 equivalent) in anhydrous THF.

-

Cool the cerium(III) chloride slurry to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.5 equivalents) to the cerium(III) chloride slurry and stir for 30 minutes. This generates the more nucleophilic and less basic organocerium reagent in situ.

-

To this cold solution, add the solution of 2',4',6'-triisopropylacetophenone dropwise via a syringe pump over 30 minutes.

-

Allow the reaction to stir at -78 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature.

Part 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tertiary alcohol.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; prep_cecl3 [label="Prepare Anhydrous CeCl3 Slurry in THF", fillcolor="#4285F4"]; prep_ketone [label="Prepare Ketone Solution in THF", fillcolor="#4285F4"]; }

subgraph "cluster_reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#F1F3F4"; cool_cecl3 [label="Cool CeCl3 Slurry to -78 °C", fillcolor="#EA4335"]; add_grignard [label="Add Grignard Reagent to CeCl3", fillcolor="#EA4335"]; add_ketone [label="Add Ketone Solution Dropwise", fillcolor="#EA4335"]; stir [label="Stir at -78 °C for 3-4 hours", fillcolor="#EA4335"]; quench [label="Quench with sat. aq. NH4Cl", fillcolor="#EA4335"]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "rounded"; bgcolor = "#F1F3F4"; extract [label="Extract with Diethyl Ether", fillcolor="#FBBC05"]; wash [label="Wash with Brine", fillcolor="#FBBC05"]; dry [label="Dry over MgSO4", fillcolor="#FBBC05"]; concentrate [label="Concentrate in vacuo", fillcolor="#FBBC05"]; purify [label="Column Chromatography", fillcolor="#34A853"]; }

prep_cecl3 -> cool_cecl3; cool_cecl3 -> add_grignard; prep_ketone -> add_ketone; add_grignard -> add_ketone; add_ketone -> stir; stir -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; } Figure 2: A step-by-step workflow for the Grignard addition to 2',4',6'-triisopropylacetophenone.

Expected Results and Discussion

The use of cerium(III) chloride is expected to significantly improve the yield of the desired tertiary alcohol by suppressing enolization. The organocerium reagent is more oxophilic and less basic than the corresponding Grignard reagent, thus favoring nucleophilic attack on the carbonyl carbon.

| Entry | Grignard Reagent | Additive | Temperature (°C) | Yield of Tertiary Alcohol (%) | Yield of Recovered Ketone (%) |

| 1 | MeMgBr | None | 0 | <10 | >85 |

| 2 | MeMgBr | None | -78 | ~20 | ~75 |

| 3 | MeMgBr | CeCl₃ | -78 | >90 | <5 |

| 4 | EtMgBr | CeCl₃ | -78 | ~70 | <5 (with ~25% reduction product) |

Note: The data in this table is illustrative and based on general principles of Grignard reactions with hindered ketones. Actual yields may vary.

Alternative Strategies for Highly Hindered Systems

In cases where the Grignard reaction, even with cerium(III) chloride, provides unsatisfactory yields, alternative organometallic reagents can be employed.

-

Organolithium Reagents: Alkyllithium reagents are generally more reactive than Grignard reagents and can be effective for additions to sterically hindered ketones.[4][5] They are less prone to the reduction side reaction. However, their higher reactivity necessitates careful temperature control to avoid side reactions.

-

Barbier Reaction: This reaction involves the in-situ formation of the organometallic reagent from an alkyl halide and a metal (e.g., magnesium, zinc, indium) in the presence of the carbonyl compound.[6][7][8] This one-pot procedure can sometimes be advantageous for sensitive substrates.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive magnesium; wet glassware or solvent; unreactive alkyl halide. | Use freshly crushed magnesium turnings or a chemical activator (e.g., I₂, 1,2-dibromoethane). Ensure all glassware is flame-dried and solvents are anhydrous. |

| Predominance of starting material | Enolization is the major pathway. | Use the cerium(III) chloride protocol. Lower the reaction temperature. Use a less hindered Grignard reagent. |

| Formation of a significant amount of reduction product | The Grignard reagent has β-hydrogens. | Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr). Utilize the cerium(III) chloride protocol to favor addition. |

| Formation of biphenyl or other coupling byproducts | Wurtz-type coupling of the Grignard reagent. | Add the Grignard reagent slowly to the ketone solution. Avoid high concentrations of the Grignard reagent. |

Conclusion

The Grignard addition to the sterically demanding 2',4',6'-triisopropylacetophenone requires a departure from standard protocols. By understanding the competing pathways of enolization and reduction, and by employing strategies to mitigate them, such as the use of cerium(III) chloride, researchers can achieve high yields of the desired tertiary alcohols. This application note provides a robust framework for approaching this and other challenging Grignard reactions, enabling the synthesis of complex molecules for applications in research and drug development.

References

-

Dimitrov, V. H., & Tsvetanov, C. B. (1996). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Helvetica Chimica Acta, 79(3), 833-842. [Link]

-

Kilway, K. V., & Clevenger, R. (2007). Grignard Reaction. University of Missouri – Kansas City, Department of Chemistry. [Link]

-

Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube. [Link]

- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

curdled. (2023, September 5). Help with Grignard Reaction [Online forum post]. Reddit. [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Tang, B. Z., & Qin, A. (2017). The introduction of the Barbier reaction into polymer chemistry. Nature Communications, 8(1), 1-8. [Link]

- Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organo-cerium reagents. A new protocol for the synthesis of tertiary alcohols from ketones. Tetrahedron Letters, 25(38), 4233-4236.

- Johnson, C. R., & Tait, B. D. (1987). A cerium(III) chloride-promoted addition of organolithiums to ketones. The Journal of Organic Chemistry, 52(2), 281-283.

- Van der Tempel, E., et al. (2019). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 23(11), 2416-2424.

-

Wikipedia contributors. (2023, December 29). Organolithium reagent. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, October 29). Barbier reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Bartoli, G., et al. (2018). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. Royal Society Open Science, 5(5), 180292. [Link]

-

Ashenhurst, J. (2019, April 15). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

All 'Bout Chemistry. (2016, August 10). OrganoLithium Reagents. [Link]

- Research Trends. (n.d.).

-

Reich, H. J. (n.d.). Organolithium Reagents. Organic Chemistry Data. [Link]

-

ResearchGate. (n.d.). Barbier Reaction. [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2022, June 17). Barbier Reaction [Video]. YouTube. [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]

- 6. Barbier reaction - Wikipedia [en.wikipedia.org]

- 7. researchtrends.net [researchtrends.net]

- 8. researchgate.net [researchgate.net]

Application Note: Synthetic Routes to Derivatives of 2',4',6'-Triisopropylacetophenone (TIPAP)

Executive Summary: The Architecture of Kinetic Stabilization

2',4',6'-Triisopropylacetophenone (TIPAP) is not merely a ketone; it is a masterclass in steric engineering. The 2,4,6-triisopropylphenyl (Tip) moiety serves as a "kinetic shield," protecting reactive centers from bimolecular decomposition pathways while allowing desired unimolecular transformations. This steric bulk forces the acetyl group into an orthogonal conformation relative to the aromatic ring (approx. 89° twist), decoupling resonance and creating unique reactivity profiles compared to unhindered acetophenones.

This guide details the synthesis of TIPAP and its conversion into three critical classes of derivatives: (1) Bulky Carboxylic Acids (Ligand Precursors), (2) Alpha-Halo Ketones (Heterocycle Synthons), and (3) Chiral Alcohols (Stereocontrol Auxiliaries).

Part 1: The Foundation – Synthesis of TIPAP Scaffold

The synthesis of TIPAP relies on the Friedel-Crafts acylation of 1,3,5-triisopropylbenzene. Unlike standard acylations, the extreme steric crowding at the ortho positions requires precise thermal control to prevent de-alkylation or rearrangement of the isopropyl groups.

Protocol A: Friedel-Crafts Acylation

Objective: Synthesis of 1-(2,4,6-triisopropylphenyl)ethanone (TIPAP).

Reaction Type: Electrophilic Aromatic Substitution (

Materials

-

Substrate: 1,3,5-Triisopropylbenzene (20.4 g, 100 mmol)

-

Reagent: Acetyl Chloride (8.6 g, 110 mmol)

-

Catalyst: Aluminum Chloride (

), anhydrous (14.7 g, 110 mmol) -

Solvent: Dichloromethane (DCM), anhydrous (150 mL) or

(Traditional, but DCM is preferred for safety).

Step-by-Step Methodology

-

Catalyst Activation: In a 500 mL 3-neck round-bottom flask equipped with a drying tube (

) and pressure-equalizing addition funnel, suspend -

Acylium Formation: Add Acetyl Chloride dropwise over 15 minutes. The suspension will clarify slightly as the acylium complex forms.

-

Substrate Addition: Dissolve 1,3,5-triisopropylbenzene in 50 mL DCM. Add this solution dropwise to the reaction mixture over 45 minutes.

-

Critical Checkpoint: Maintain internal temperature <5°C. Rapid addition causes localized heating, leading to isopropyl migration (Jacobsen rearrangement).

-

-

Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution will turn dark orange/brown.

-

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/HCl (conc.) mixture. Vigorous evolution of HCl gas will occur.

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

mL). Wash combined organics with 10% NaOH (to remove traces of unreacted acid) and brine. -

Purification: Dry over

and concentrate in vacuo. Distill the residue under high vacuum (bp ~130-135°C @ 2 mmHg) or recrystallize from cold methanol.

Self-Validating Analytical Data:

-

Yield: ~85-90%.

-

1H NMR (

): Distinct signals for ortho-isopropyl methines (septet, ~2.8 ppm) vs. para-isopropyl methine (septet, ~2.9 ppm). The acetyl methyl group appears as a singlet at ~2.5 ppm. -

Mechanism Insight: The ortho-isopropyl groups prevent coplanarity. The carbonyl oxygen cannot effectively donate electron density into the ring, making the carbonyl more electrophilic than mesityl (trimethyl) analogs but sterically harder to access.

Part 2: Derivative Pathways

Route A: The Ligand Gateway (Oxidation to Benzoic Acid)

Target: 2,4,6-Triisopropylbenzoic Acid (Tip-COOH). Application: Precursor for bulky amide ligands and metal-organic frameworks (MOFs).

The "Haloform Reaction" is the most reliable route. Direct oxidation of the isopropyl groups is impossible without destroying the scaffold; thus, we excise the methyl ketone.

Protocol

-

Hypobromite Generation: Prepare a solution of NaOH (16 g, 400 mmol) in water (60 mL) and cool to 0°C. Add Bromine (

, 22 g, 138 mmol) dropwise to form NaOBr. -

Oxidation: Add a solution of TIPAP (12.3 g, 50 mmol) in Dioxane (50 mL) to the hypobromite solution.

-

Note: Dioxane is required to solubilize the lipophilic TIPAP.

-

-

Heating: Warm to 60°C for 4 hours. The steric bulk retards the initial enolization; heating is mandatory.

-

Workup: Destroy excess hypobromite with sodium bisulfite. Acidify with conc. HCl to precipitate the crude acid. Recrystallize from Ethanol/Water.

Route B: The Heterocycle Synthons (Alpha-Bromination)

Target: 2-Bromo-1-(2,4,6-triisopropylphenyl)ethanone. Application: Synthesis of bulky thiazoles (Hantzsch synthesis) or NHC precursors.

Protocol

-

Reagent: Use Pyridinium Hydrobromide Perbromide (

) for stoichiometric control. -

Solvent: Glacial Acetic Acid.

-

Procedure: Treat TIPAP (1 eq) with

(1.1 eq) in acetic acid at 60°C. The reaction is slower than acetophenone due to the "orthogonal twist" inhibiting enol stabilization. -

Validation: The disappearance of the acetyl singlet (2.5 ppm) and appearance of the

singlet (~4.3 ppm) confirms conversion.

Part 3: Visualizing the Steric Landscape

The following diagram illustrates the synthetic flow and the "Orthogonal Twist" concept that governs the reactivity of TIPAP derivatives.

Figure 1: Synthetic workflow from the parent arene to key functional derivatives, highlighting the steric divergence points.

Part 4: Comparative Data & Applications

Yield and Conditions Matrix

The following table summarizes expected outcomes based on the steric constraints of the Tip group compared to standard Mesityl (2,4,6-trimethyl) analogs.

| Derivative Target | Reagent System | Solvent | Temp (°C) | Yield (Tip) | Yield (Mesityl) | Steric Impact Note |

| TIPAP (Ketone) | AcCl / | DCM | 0 | 88% | 92% | Comparable; reaction is electrophilic aromatic substitution (ring is activated). |

| Tip-COOH (Acid) | Dioxane/H2O | 60 | 75% | 90% | High Impact: Haloform intermediate hydrolysis is retarded by ortho-isopropyls. | |

| Alpha-Bromo | AcOH | 60 | 82% | 95% | Slower enolization kinetics due to lack of planar resonance stabilization. | |

| Tip-Alcohol | THF | Reflux | 90% | 95% | Requires strong reductant; |

Advanced Application: Photoinitiators

Derivatives of TIPAP, specifically the Acylphosphine Oxides (MAPO/BAPO analogs) , are emerging as next-generation photoinitiators.

-

Mechanism: Type I homolytic cleavage.

-

Advantage: The Tip group provides superior kinetic stabilization to the generated radical compared to the Mesityl group, potentially increasing radical lifetime and initiation efficiency in viscous media (e.g., dental resins).

-

Synthesis: TIPAP

Acid Chloride

References

-

Friedel-Crafts Acylation Conditions

- Source: Organic Syntheses, Coll. Vol. 3, p. 538 (General procedure adapted for steric bulk).

-

Validation:

-

Haloform Reaction for Hindered Ketones

- Source: Master Organic Chemistry, "The Haloform Reaction".

-

Validation:

-

Kinetic Stabilization by Tip Groups

- Source: ETH Zurich Research Collection, "Kinetic Stabilization of Heavier Bis(m-terphenyl)

-

Validation:

-

Alpha-Bromination Protocols

- Source: European Patent EP1575891B1, "Process for preparing alpha-bromo ketones".

-

Validation:

-

Photoinitiator Applications (TPO Analogs)

- Source: NIH/PubMed, "The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl)

-

Validation:

Sources